molecular formula C17H25N3O B14726491 Pyrazole, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl- CAS No. 5372-17-8

Pyrazole, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-

Cat. No.: B14726491
CAS No.: 5372-17-8
M. Wt: 287.4 g/mol
InChI Key: LCNVRKVMQVOJGG-UHFFFAOYSA-N
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Description

Pyrazole, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group at the first position, a diethylaminoethoxy group at the fifth position, and a methyl group at the third position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For the synthesis of 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole, a common approach is to start with the appropriate substituted hydrazine and 1,3-diketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Catalysts and solvents are chosen to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethylaminoethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting the growth of various pathogens and reducing inflammation.

Medicine

Medicinally, pyrazole derivatives are explored for their potential as therapeutic agents. They are investigated for their efficacy in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry

In the industrial sector, pyrazole derivatives are used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them valuable in various applications.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diethylaminoethoxy group enhances its ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Pyrazofurin: Known for its antiviral properties.

    Encorafenib: Used in cancer treatment.

    Celecoxib: A well-known anti-inflammatory drug.

    Crizotinib: Used in the treatment of certain types of cancer.

    Lonazolac: An anti-inflammatory agent.

Uniqueness

1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

5372-17-8

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

2-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-diethylethanamine

InChI

InChI=1S/C17H25N3O/c1-4-19(5-2)11-12-21-17-13-15(3)18-20(17)14-16-9-7-6-8-10-16/h6-10,13H,4-5,11-12,14H2,1-3H3

InChI Key

LCNVRKVMQVOJGG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC(=NN1CC2=CC=CC=C2)C

Origin of Product

United States

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